molecular formula C10H6ClN3 B2963394 5-Chloropyrazolo[1,5-a]quinazoline CAS No. 1505396-81-5

5-Chloropyrazolo[1,5-a]quinazoline

Cat. No. B2963394
CAS RN: 1505396-81-5
M. Wt: 203.63
InChI Key: KWIZLLPTFZNCMK-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]quinazoline is a chemical compound with the CAS Number: 1505396-81-5 . It has a molecular weight of 203.63 and its IUPAC name is 5-chloropyrazolo[1,5-a]quinazoline . The compound is in powder form .


Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . Molecular docking studies and the evaluation of the ‘Proximity Frequencies’ were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .


Molecular Structure Analysis

The InChI code for 5-Chloropyrazolo[1,5-a]quinazoline is 1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H . The InChI key is KWIZLLPTFZNCMK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloropyrazolo[1,5-a]quinazoline are not mentioned in the search results, quinazoline derivatives have drawn attention in synthesis and bioactivities research .


Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]quinazoline is a powder with a melting point of 130-131°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Anti-Inflammatory Activity

5-Chloropyrazolo[1,5-a]quinazoline compounds have been studied for their potential anti-inflammatory activity . Chronic inflammation contributes to a number of diseases, and controlling the inflammatory response is an important therapeutic goal . A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This study identified 13 compounds with anti-inflammatory activity .

GABAA Receptor Modulation

5-Chloropyrazolo[1,5-a]quinazoline derivatives have been synthesized and studied for their potential as GABAA receptor modulators . The neurotransmitter α-aminobutyric acid, GABA, interacts with two different types of receptors, GABA A and GABA B receptors (GABA A Rs, GABA B R), which belong to the heteropentameric Ligand Gated Ion Channel (LGCI) superfamily with Cys-loop topology and are responsible for fast neuronal inhibition . The effects of these compounds on the modulation of GABA A receptor function were evaluated through electrophysiological techniques on recombinant α1β2γ2L-GABA A receptors expressed in Xenopus laevis oocytes .

α-Glucosidase Inhibitory Activity

Quinazolinone and quinazoline derivatives, which include 5-Chloropyrazolo[1,5-a]quinazoline, have been studied for their α-glucosidase inhibitory activity . This activity is important because α-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels in people with diabetes .

Mechanism of Action

Although the specific mechanism of action for 5-Chloropyrazolo[1,5-a]quinazoline is not mentioned in the search results, it is known that quinazoline derivatives have a wide range of biological properties .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As a continuation of studies in the GABA A receptor modulators field, the design and synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives have been reported . The matching between the virtual prediction and the electrophysiological tests makes the model a useful tool for the study of GABA A receptor modulators .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIZLLPTFZNCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazolo[1,5-a]quinazoline

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